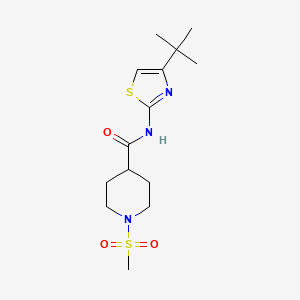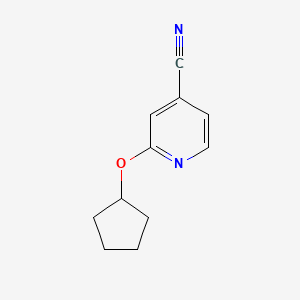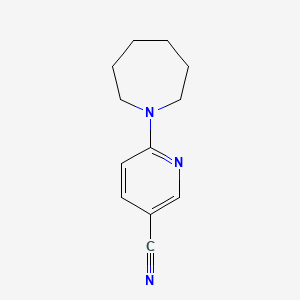![molecular formula C17H16ClN3O2S B6526024 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 902503-28-0](/img/structure/B6526024.png)
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione (4-CPDQT) is a synthetic quinazoline derivative with potential applications in scientific research. 4-CPDQT has been studied for its biochemical and physiological effects on various biological systems, and has demonstrated potential as a novel therapeutic agent.
Scientific Research Applications
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has been used in various scientific research applications, including the study of its biochemical and physiological effects on various biological systems. It has been used to investigate its potential as a novel therapeutic agent, as well as its ability to modulate the activity of various enzymes and proteins. Additionally, this compound has been used to study its effects on cancer cells and its ability to induce apoptosis.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is not yet fully understood. However, it is believed that this compound binds to the active sites of various enzymes and proteins, modulating their activity. Additionally, this compound has been shown to interact with and activate certain cellular pathways, including those involved in cancer cell apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on various biological systems. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes and proteins, as well as activate certain cellular pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research applications. However, this compound also has some limitations. It is not as stable as some other compounds, and its effects can vary depending on the biological system being studied.
Future Directions
The potential applications of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione are still being explored. Possible future directions for research include the investigation of its potential as a therapeutic agent, its ability to modulate the activity of various enzymes and proteins, and its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to investigate the effects of this compound on other biological systems, as well as to explore the potential of using this compound as a tool for drug design and development.
Synthesis Methods
The synthesis of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves a multi-step reaction sequence. The first step involves the reaction of 4-chlorophenylmethyl amine with 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a product with a double bond between the amine and the quinazoline ring. The next step involves the reaction of the double bond product with a reducing agent, such as sodium borohydride, to reduce the double bond and form this compound.
properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPSDIPKDGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)


![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)

![2-[(pyridin-2-yl)methoxy]benzonitrile](/img/structure/B6526005.png)
![5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6526006.png)
![6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6526011.png)